2-Formylphenylboronic acid
Overview
Description
2-Formylphenylboronic acid: is an organic compound with the molecular formula C7H7BO3 2-(Dihydroxyboryl)benzaldehyde or 2-Boronobenzaldehyde . This compound is a member of the boronic acid family, which is characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. This compound is particularly notable for its formyl group (–CHO) attached to the benzene ring, which imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
2-Formylphenylboronic acid (2-FPBA) is a boronic acid derivative that has been reported to interact with various biological targets. The primary target of 2-FPBA is the cytoplasmic leucyl-tRNA synthetase (LeuRS) of microorganisms . LeuRS plays a crucial role in protein synthesis by attaching leucine to its corresponding tRNA .
Mode of Action
2-FPBA interacts with its targets through the formation of dynamic covalent hydrazone and oxime bonds in physiological conditions . The dynamic nature of the 2-FPBA handle enables an interplay between the thiazolidine and diazaborine forms, which allows obtaining various products controlled by the order of addition of the components .
Biochemical Pathways
The interaction of 2-FPBA with LeuRS disrupts the normal protein synthesis process, leading to the inhibition of microbial growth . The compound’s ability to form dynamic covalent bonds allows it to participate in various biochemical pathways, affecting the overall metabolic processes within the microorganism .
Result of Action
The action of 2-FPBA results in the inhibition of microbial growth. By blocking the function of LeuRS, 2-FPBA disrupts protein synthesis, leading to the death of the microorganism . This makes 2-FPBA a potential candidate for the development of new antimicrobial agents .
Action Environment
The action of 2-FPBA can be influenced by various environmental factors. For instance, the pH of the environment can affect the equilibrium between the thiazolidine and diazaborine forms of 2-FPBA . Additionally, the presence of other compounds in the environment can also influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2-Formylphenylboronic acid has been used in the preparation of various bioconjugates . It has been shown to attach hydrazine payloads to cysteine residues in peptides . The dynamic nature of the this compound handle enables an interplay between the thiazolidine and diazaborine forms .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cysteine residues in peptides . The dynamic nature of the this compound handle enables an interplay between the thiazolidine and diazaborine forms .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Formylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction typically proceeds under mild conditions, yielding the desired boronic acid product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Formylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as or .
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like or .
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions with aryl halides in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalyst, base (e.g., potassium carbonate).
Major Products:
Oxidation: 2-Formylbenzoic acid.
Reduction: 2-Hydroxyphenylboronic acid.
Substitution: Biaryl compounds.
Scientific Research Applications
2-Formylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.
Biology: The compound is employed in the development of sensors and probes for detecting carbohydrates and other biomolecules due to its ability to form reversible covalent bonds with diols.
Industry: this compound is used in the production of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 2-Fluorophenylboronic acid
Comparison:
- 3-Formylphenylboronic acid and 4-Formylphenylboronic acid have the formyl group attached at different positions on the benzene ring, which can influence their reactivity and applications.
- 2-Fluorophenylboronic acid contains a fluorine substituent instead of a formyl group, which imparts different electronic properties and reactivity.
Uniqueness: 2-Formylphenylboronic acid is unique due to the presence of both the boronic acid and formyl groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form reversible covalent bonds with diols makes it particularly valuable in the development of sensors and probes .
Properties
IUPAC Name |
(2-formylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUWACLYDSWXRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901733 | |
Record name | NoName_873 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30901733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40138-16-7 | |
Record name | 2-Formylbenzeneboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040138167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Formylphenylboronic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157839 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Formylphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Formylbenzeneboronic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT69HY4FNF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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